AF430 tetrazine

Beschreibung

BenchChem offers high-quality AF430 tetrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AF430 tetrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

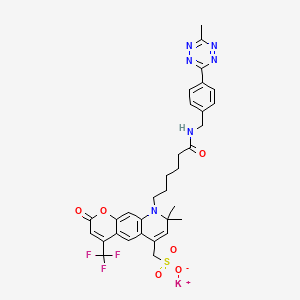

C32H32F3KN6O6S |

|---|---|

Molekulargewicht |

724.8 g/mol |

IUPAC-Name |

potassium [8,8-dimethyl-9-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |

InChI |

InChI=1S/C32H33F3N6O6S.K/c1-19-37-39-30(40-38-19)21-10-8-20(9-11-21)17-36-28(42)7-5-4-6-12-41-26-15-27-24(25(32(33,34)35)14-29(43)47-27)13-23(26)22(16-31(41,2)3)18-48(44,45)46;/h8-11,13-16H,4-7,12,17-18H2,1-3H3,(H,36,42)(H,44,45,46);/q;+1/p-1 |

InChI-Schlüssel |

YUKYIZNJBZINPX-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C5C(=CC(=O)OC5=C4)C(F)(F)F)C(=CC3(C)C)CS(=O)(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AF430 tetrazine excitation and emission spectra

An In-Depth Technical Guide to AF430 Tetrazine: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of AF430 Tetrazine, a fluorescent probe uniquely suited for bioorthogonal labeling and advanced imaging applications. We delve into its core photophysical properties, the principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction it employs, and provide detailed, field-proven protocols for its application in cellular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for precise and efficient biomolecular labeling.

Introduction: The Power of Bioorthogonal Chemistry

The ability to study biomolecules in their native environment is a cornerstone of modern biological research. Bioorthogonal chemistry, a term for reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field.[1] Among the most powerful tools in the bioorthogonal toolkit is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO).[2][3] This reaction is prized for its exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for a catalyst.[3][4]

AF430 Tetrazine is a fluorescent probe that couples the bright and photostable AF430 fluorophore with a reactive tetrazine moiety. This combination allows for the targeted labeling of TCO-modified biomolecules, enabling a wide range of applications in imaging and diagnostics.[5][6]

Core Properties of AF430 Tetrazine

A thorough understanding of the physicochemical properties of a fluorescent probe is critical for successful experimental design. AF430 Tetrazine is a derivative of the yellow fluorescent dye AF430, offering a unique spectral profile.[5][7]

Spectral Characteristics

The defining features of any fluorophore are its excitation and emission spectra. AF430 is notable as one of the few dyes that absorb efficiently in the violet-blue region of the spectrum.[8]

This places its emission squarely in the green-yellow region of the visible spectrum, making it compatible with common filter sets in microscopy and flow cytometry.

Quantitative Photophysical Data

The performance of a fluorophore is quantified by several key parameters.

| Property | Value | Source |

| Excitation Maximum | ~430 nm | [8][9] |

| Emission Maximum | ~542 nm | [5][8] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [8] |

| Molecular Weight | 724.79 g/mol | [8] |

The Molar Extinction Coefficient is a measure of how strongly the dye absorbs light at its excitation maximum. A higher value indicates a brighter dye.

Stability and Solubility

The practical utility of AF430 Tetrazine is enhanced by its excellent stability and solubility.

-

pH Stability: The fluorescence of the AF430 core is stable over a broad pH range, from 4 to 10.[8][10][11] This is a crucial feature for experiments in varying biological compartments or buffer systems.

-

Solubility: AF430 Tetrazine exhibits good solubility in water, as well as common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[8] This versatility allows for flexibility in stock solution preparation and reaction conditions.

-

Storage: For long-term viability, the compound should be stored at -20°C in the dark and desiccated.[8] It is stable for up to 24 months under these conditions. For short-term transport, it can be kept at room temperature for up to three weeks.[8]

The Chemistry: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The functionality of AF430 Tetrazine is driven by the iEDDA reaction, a powerful bioorthogonal ligation.[2] This reaction involves the cycloaddition of an electron-poor diene (the tetrazine) with an electron-rich dienophile (the TCO).[3][4]

Mechanism of Action

The reaction proceeds rapidly and irreversibly, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct.[4] This clean reaction profile is a significant advantage in complex biological media.

Caption: The iEDDA reaction between AF430 Tetrazine and a TCO-modified biomolecule.

Causality of Experimental Choice: Why iEDDA?

The selection of the tetrazine-TCO ligation for bioorthogonal applications is deliberate and based on several key advantages:

-

Kinetics: The reaction is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][4] This allows for efficient labeling even at the low concentrations typical of biological systems.

-

Selectivity: Tetrazines and TCOs are highly selective for each other and do not cross-react with native functional groups found in cells, such as amines or thiols.[4]

-

Biocompatibility: The reaction does not require cytotoxic catalysts like copper, which is a significant advantage for live-cell imaging over other "click chemistry" methods.[8]

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for your experiments.

Preparation of AF430 Tetrazine Stock Solution

Proper preparation of the stock solution is critical for reproducibility.

-

Warm the Vial: Before opening, allow the vial of AF430 Tetrazine to warm to room temperature to prevent condensation of moisture onto the compound.

-

Solubilization: Add a small volume of high-quality, anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mM). Vortex briefly to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.

Protocol for Live-Cell Labeling and Microscopy

This protocol outlines the labeling of cell-surface proteins on live cells that have been metabolically or genetically engineered to express a TCO-containing moiety.

Caption: Workflow for live-cell labeling with AF430 Tetrazine.

Methodology:

-

Cell Preparation: Culture your cells of interest, which have been modified to express TCO groups, on a suitable imaging dish or plate (e.g., glass-bottom dishes).

-

Prepare Working Solution: Dilute the AF430 Tetrazine stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM. The optimal concentration should be empirically determined.

-

Cell Washing: Gently wash the cells twice with warm, serum-free medium or PBS to remove any residual serum components that could interfere with labeling.

-

Incubation: Add the AF430 Tetrazine working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[12][13]

-

Final Washes: Wash the cells three times with the culture medium (with serum) or PBS to remove any unbound dye.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with filters appropriate for AF430 (e.g., a DAPI/FITC/TRITC filter set, using the FITC channel for emission).

Self-Validation: Include a negative control of cells that do not express the TCO moiety. These cells should exhibit minimal fluorescence after undergoing the same labeling protocol, confirming the specificity of the tetrazine-TCO reaction.

Protocol for Fixed-Cell Intracellular Labeling

This protocol is for labeling intracellular targets in fixed and permeabilized cells.

Methodology:

-

Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[12]

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the dye to access intracellular targets.

-

Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

-

Labeling: Incubate the cells with the TCO-reactive partner first (e.g., a TCO-modified antibody) according to the manufacturer's protocol. After washing, incubate with 1-10 µM AF430 Tetrazine in PBS for 1 hour at room temperature, protected from light.[12]

-

Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image as described for live-cell microscopy.

Causality Behind Choices: PFA is chosen as a fixative because it preserves cellular morphology well. Triton X-100 is a non-ionic detergent effective at permeabilizing cell membranes without completely destroying their structure.

Conclusion and Future Directions

AF430 Tetrazine is a robust and versatile tool for bioorthogonal chemistry. Its unique spectral properties, combined with the rapid and specific kinetics of the iEDDA reaction, make it an excellent choice for a variety of applications in cell biology and drug development. The protocols provided herein offer a solid foundation for researchers to begin exploring the capabilities of this powerful probe. Future advancements may focus on developing tetrazine-based probes with even greater quantum yields or incorporating them into more complex, multi-color imaging paradigms.

References

-

PCR Society. AF 430 tetrazine. Available from: [Link]

-

Svatunek, D., et al. (2020). Fluorescent Liquid Tetrazines. Molecules, 25(20), 4689. Available from: [Link]

-

Kondratiuk, M., et al. (2021). Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. RSC Advances, 11(52), 32931-32938. Available from: [Link]

-

Svatunek, D., et al. (2021). Fluorescent Liquid Tetrazines. National Center for Biotechnology Information. Available from: [Link]

-

FluoroFinder. Alternative Dyes to Alexa Fluor 430. Available from: [Link]

-

Wang, H., et al. (2020). Tetrazine as a general phototrigger to turn on fluorophores. Chemical Science, 11(17), 4410-4415. Available from: [Link]

-

AxisPharm. APDye Fluor 430. Available from: [Link]

-

Bernardes, G. J. L., et al. (2020). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Organic & Biomolecular Chemistry, 18(43), 8746-8751. Available from: [Link]

-

ResearchGate. Tetrazine as a General Phototrigger to Turn on Fluorophores. Available from: [Link]

-

National Center for Biotechnology Information. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Available from: [Link]

-

GCE4All - Oregon State University. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Available from: [Link]

-

National Center for Biotechnology Information. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. Available from: [Link]

-

Frontiers. Tetrazine bioorthogonal chemistry derived in vivo imaging. Available from: [Link]

-

National Center for Biotechnology Information. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Available from: [Link]

-

bioRxiv. Dual-color expansion microscopy of membrane proteins using bioorthogonal labeling. Available from: [Link]

-

ResearchGate. Application of isocyanide-tetrazine chemistry for bioorthogonal... Available from: [Link]

-

National Institutes of Health. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. Available from: [Link]

-

ResearchGate. Stability of tetrazine-bearing amino acids under SPPS conditions... Available from: [Link]

-

ResearchGate. (PDF) Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Available from: [Link]

-

PubMed. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Available from: [Link]

-

Wikipedia. Bioorthogonal chemistry. Available from: [Link]

Sources

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. AF 430 tetrazine | PCR Society [pcrsociety.org]

- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Alexa Fluor 430 tetrazine chemical structure and properties

Structure, Properties, and Bioorthogonal Applications [1]

Executive Summary

Alexa Fluor 430 (AF430) is a historically significant yet technically nuanced fluorophore that occupies a critical "spectral valley" between UV/Violet (350–405 nm) and Blue/Cyan (488 nm) excitation. When functionalized with a Tetrazine (Tz) moiety, this fluorophore transforms from a passive label into a high-speed bioorthogonal probe capable of Inverse Electron Demand Diels-Alder (IEDDA) chemistry.

Critical Advisory: Unlike the robust Alexa Fluor 488, AF430 possesses a relatively low extinction coefficient (~15,000 cm⁻¹M⁻¹). It is not recommended for low-abundance targets. Its utility lies in its large Stokes shift (>100 nm) and its ability to be excited by 405 nm or 440 nm lasers while emitting in the yellow-green channel (540 nm), allowing for complex multicolor panels where standard detectors are saturated.

Part 1: Chemical & Spectral Physiognomy[2]

1.1 The Fluorophore: Alexa Fluor 430

AF430 is derived from a coumarin or benzo[g]chromen scaffold, distinct from the rhodamine/cyanine backbones of brighter Alexa dyes. This structural basis dictates its unique spectral properties: a large Stokes shift and moderate quantum yield.

-

Core Structure: 8,8-dimethyl-2-oxo-4-(trifluoromethyl)-8,9-dihydro-2H-benzo[g]chromen-6-yl derivative.[2]

-

Solubility: Modified with sulfonate groups to ensure high aqueous solubility and prevent aggregation in biological media.

-

The "Dim" Reality: With an extinction coefficient (

) of ~15,000 cm⁻¹M⁻¹, AF430 absorbs roughly 5x less light per molecule than AF488 (

1.2 The Warhead: s-Tetrazine

The tetrazine moiety serves as the reactive "warhead." In the context of AF430, it provides two functions:

-

Bioorthogonal Ligation: Reacts specifically with Trans-Cyclooctene (TCO) or Cyclopropene derivatives.

-

Fluorogenic Quenching: Tetrazines act as potent quenchers of fluorophores via Through-Bond Energy Transfer (TBET) or FRET. When the tetrazine reacts with TCO, the quenching pathway is broken, potentially restoring fluorescence (a "turn-on" effect), although this is less pronounced in AF430 compared to red-shifted dyes.

1.3 Quantitative Properties Table

| Property | Value | Notes |

| Excitation Max | 431–434 nm | Excitable by 405 nm (Violet) or 440 nm (Blue) lasers. |

| Emission Max | 539–541 nm | Yellow-Green emission.[3] |

| Stokes Shift | ~110 nm | Exceptional separation of Ex/Em; reduces self-quenching. |

| Extinction Coeff.[4][5][6][7][8][9] ( | ~15,000 cm⁻¹M⁻¹ | Low brightness; requires high antigen density. |

| Quantum Yield (QY) | ~0.30 - 0.40 | Moderate. |

| Ligation Rate ( | > 10³ – 10⁶ M⁻¹s⁻¹ | Dependent on TCO strain (TCO vs sTCO). |

| Byproduct | Nitrogen ( | Inert gas; reaction is irreversible.[1] |

Part 2: The Bioorthogonal Mechanism (IEDDA)[10]

The utility of AF430-Tetrazine relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[10][11] This is a catalyst-free, "click" chemistry reaction that is orders of magnitude faster than the copper-free azide-alkyne click reaction (SPAAC).

Mechanism Logic:

-

Ligation: The electron-deficient tetrazine (AF430-Tz) attacks the strained, electron-rich alkene (TCO-Target).

-

Retro-Diels-Alder: The intermediate releases nitrogen gas (

) to form a 4,5-dihydropyridazine. -

Oxidation (Optional): The product may tautomerize or oxidize to a pyridazine, forming a stable covalent linkage.

[1]

Part 3: Experimental Workflows

Since "AF430-Tetrazine" is often a custom conjugate, the following protocol describes the generation of the probe from AF430-NHS ester and a heterobifunctional Tetrazine-Amine linker, followed by cellular labeling.

3.1 Synthesis of AF430-Tetrazine Probe

Prerequisites: AF430 NHS Ester (commercial), Tetrazine-Amine (e.g., Methyltetrazine-PEG4-Amine), DMSO (anhydrous), Triethylamine (TEA).

-

Dissolution: Dissolve 1 mg of AF430 NHS ester in 100 µL anhydrous DMSO.

-

Stoichiometry: Dissolve Tetrazine-Amine (1.2 molar equivalents relative to dye) in DMSO.

-

Conjugation: Mix dye and tetrazine. Add TEA (3 molar equivalents) to basify the reaction (pH ~8.5).

-

Incubation: React for 2–4 hours at Room Temperature (RT) in the dark. Note: Tetrazines are light sensitive; keep shielded.

-

Quenching: Add 10 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS esters.

-

Purification: Purify via HPLC or Spin Column (PD-10) to remove free tetrazine and hydrolyzed dye.

3.2 Two-Step "Pulse-Chase" Labeling Protocol

This method allows for temporal resolution of protein synthesis or receptor turnover.

Step 1: Metabolic Incorporation / TCO Targeting

-

Treat cells with a TCO-modified metabolic precursor (e.g., TCO-sugar or TCO-amino acid) or incubate with a TCO-conjugated primary antibody.

-

Incubation: 30 min to overnight (dependent on biology).

-

Wash: 2x with PBS + 1% BSA to remove unbound TCO.

Step 2: The Click Reaction (Pulse)

-

Prepare AF430-Tetrazine solution (1–5 µM in media/PBS).

-

Add to cells.

-

Incubation: 10–30 minutes at 37°C. (The fast kinetics of Tetrazine allow short incubations, reducing background).

-

Wash: 3x with PBS.

-

Fixation: Cells can be fixed with 4% PFA after labeling (Tetrazine linkages are fix-stable).

Part 4: Troubleshooting & Optimization

4.1 Signal Intensity Issues

Symptom: Signal is too weak on the flow cytometer or microscope.

-

Root Cause 1: Low Extinction Coefficient. AF430 is intrinsically dim.

-

Solution: Use AF430 only for high-abundance targets (e.g., CD45, Actin). Do not use for low-density receptors (e.g., PD-1).

-

-

Root Cause 2: Laser Mismatch. Using a 488 nm laser will yield <10% efficiency.

-

Solution: Ensure you are using the 405 nm (Violet) or 440 nm (Blue) laser.

-

-

Root Cause 3: Tetrazine Instability. Tetrazines degrade in nucleophilic buffers over time or if exposed to light.

-

Solution: Use fresh aliquots. Avoid buffers with thiols (DTT, BME) during the click reaction, as they can reduce the tetrazine.

-

4.2 Background Noise

Symptom: High non-specific binding.

-

Mechanism: AF430 is hydrophobic relative to AF488.

-

Solution: Increase blocking stringency (3% BSA or Fc-block). Perform the click reaction at 4°C if endocytosis is a concern.

References

-

Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society. [Link]

-

Devaraj, N. K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry.[1][12][13] [Link]

-

PubChem. Alexa Fluor 430 Compound Summary. National Library of Medicine. [Link]

-

Vaughan, H. J., et al. (2020). Fluorogenic Tetrazines for Bioorthogonal Labeling. Current Opinion in Chemical Biology. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Alexa Fluor 430(1-) | C26H26F3N2O9S- | CID 56927707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Alexa Fluor - Wikipedia [en.wikipedia.org]

- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Alexa Fluor 430 NHS ester_TargetMol [targetmol.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Bioorthogonal Imaging: A Comparative Technical Guide to AF430 and AF488 Tetrazines

Executive Summary

This technical guide analyzes the distinct photophysical and chemical properties of AF430 (Alexa Fluor® 430 equivalent) and AF488 (Alexa Fluor® 488 equivalent) tetrazine conjugates. While both serve as fluorogenic probes for Inverse Electron Demand Diels-Alder (IEDDA) bioorthogonal chemistry, they occupy fundamentally different niches in experimental design. AF488 is the high-quantum-yield "workhorse" for standard green channels, whereas AF430 is a "specialist" fluorophore defined by a massive Stokes shift (~112 nm), enabling green emission via violet (405 nm) excitation. This guide provides the mechanistic rationale, decision frameworks, and validated protocols necessary for researchers to optimize multiplexed imaging and flow cytometry workflows.

Part 1: Fundamental Photophysics & Mechanism

The Fluorogenic "Turn-On" Mechanism

Both AF430 and AF488 tetrazines exhibit fluorogenicity —they are optically "silent" (quenched) in their native state and become highly fluorescent upon reaction with Trans-Cyclooctene (TCO). This eliminates the need for washing steps in many live-cell applications.

-

The Quencher: The tetrazine moiety acts as an energy sink.[1] It possesses a broad absorption band centered around 515–520 nm (

transition). -

The Mechanism:

-

AF488 (Emission ~519 nm): The emission of AF488 overlaps almost perfectly with the tetrazine absorption. This facilitates highly efficient Förster Resonance Energy Transfer (FRET) or Energy Transfer to a Dark State (ETDS) , resulting in quenching efficiencies often exceeding 95% (Turn-on ratios: 15–40x).

-

AF430 (Emission ~540 nm): AF430, a coumarin derivative, emits in the yellow-green region. This emission also overlaps significantly with the tetrazine absorption tail. Furthermore, coumarin-tetrazine conjugates often utilize Through-Bond Energy Transfer (TBET) if the linker is rigid, which can yield massive turn-on ratios (>100x) by preventing relaxation to the ground state.

-

Comparative Photophysical Data

| Feature | AF430 Tetrazine | AF488 Tetrazine | Implication |

| Core Structure | Coumarin derivative | Sulfonated Rhodamine/Fluorescein | AF430 is more hydrophobic; AF488 is highly hydrophilic. |

| Excitation Max | 430 nm | 490 nm | AF430 uses Violet (405 nm) or Blue (445 nm) lasers. |

| Emission Max | ~540 nm | ~525 nm | Both emit in the "Green/Yellow" channel. |

| Stokes Shift | ~110 nm (Large) | ~25 nm (Small) | Critical Differentiator: AF430 separates excitation from emission significantly. |

| Extinction Coeff.[2][3][4] ( | ~15,000 | ~71,000 | AF488 is ~5x brighter per molecule. |

| Quantum Yield ( | ~0.23 | ~0.92 | AF488 is intrinsically more efficient. |

| Photostability | High | High | Both are superior to FITC. |

| Solubility | Moderate (often requires organic co-solvent) | High (Water soluble) | AF430 labeling often requires DMSO/DMF. |

Part 2: Strategic Application Guide

The Decision Matrix

Choosing between AF430 and AF488 is rarely about "which is better" but rather "which fits the spectral puzzle."

Figure 1: Decision logic for selecting between AF430 and AF488 based on instrument configuration and multiplexing needs.

Use Case Scenarios

Scenario A: The "Traffic Jam" on 488

-

Context: You are using GFP (Green Fluorescent Protein) to mark a cell line and need to label a specific surface receptor with TCO.

-

Problem: AF488 and GFP have nearly identical spectra. You cannot resolve them.

-

Solution: Use AF430.

-

Excite GFP with the 488 nm laser (read at 510–530 nm).

-

Excite AF430 with the 405 nm laser.

-

Read AF430 emission at 540–560 nm.

-

Result: Two distinct signals in the green/yellow sector separated by excitation lasers.

-

Scenario B: Low-Abundance Receptor Quantitation

-

Context: You are tracking a GPCR expressed at low levels (<5,000 copies/cell).

-

Problem: Signal-to-noise ratio is critical.

-

-

With an extinction coefficient of ~71,000 and QY of 0.92, AF488 provides the photon budget necessary to detect single molecules or sparse targets. AF430 (QY 0.23) may be too dim.

-

Part 3: Experimental Protocols

General Labeling Workflow (Tetrazine-TCO Ligation)

This protocol assumes the target biomolecule (antibody, protein, or cell surface glycan) is already modified with a Trans-Cyclooctene (TCO) handle.

Materials:

-

TCO-modified sample (e.g., TCO-Antibody).

-

AF430-Tetrazine or AF488-Tetrazine (reconstituted in high-quality anhydrous DMSO).

-

Reaction Buffer: PBS (pH 7.4) or HBSS. Avoid buffers with free thiols if using maleimide chemistry elsewhere.

Step-by-Step Protocol:

-

Probe Preparation:

-

Dissolve AF-Tetrazine powder in DMSO to a stock concentration of 1–10 mM.

-

Note: AF430 is less water-soluble than AF488. Ensure complete dissolution in DMSO before adding to aqueous buffer.

-

-

Labeling Reaction:

-

Add AF-Tetrazine to the TCO-labeled sample.

-

Stoichiometry: Use a 1.5x to 5x molar excess of Tetrazine over TCO.

-

Example: If [TCO] = 10 µM, add [Tetrazine] = 15–50 µM.

-

-

Incubation: Incubate for 15–30 minutes at Room Temperature (RT).

-

Kinetics: The IEDDA reaction is ultrafast (

). 30 minutes is usually exhaustive.

-

-

-

Washing (Optional but Recommended for AF430):

-

While the reaction is fluorogenic, unreacted AF430 may have a higher background fluorescence than unreacted AF488 due to lower quenching efficiency in some linker configurations.

-

Wash cells 2x with PBS + 1% BSA.

-

-

Imaging/Analysis:

-

AF488: Ex: 488 nm | Em: 525/50 BP filter.

-

AF430: Ex: 405 nm (or 445 nm) | Em: 550/40 BP filter.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal (AF430) | Inefficient Excitation | Ensure the instrument has a 405 nm or 445 nm laser. 488 nm excitation will yield <10% signal for AF430. |

| Precipitation | AF430 Insolubility | Keep DMSO concentration <5% in the final mix. Add Tetrazine slowly while vortexing. |

| High Background | Incomplete Quenching | Perform a wash step. Verify the "Turn-On" ratio of the specific lot by reacting free dye with free TCO in a cuvette. |

Part 4: Mechanism Visualization

The following diagram illustrates the bioorthogonal reaction and the fluorogenic activation pathway.

Figure 2: The fluorogenic mechanism. The Tetrazine moiety quenches the fluorophore via FRET/TBET. Upon reaction with TCO, the Tetrazine ring is converted to a Dihydropyridazine, breaking the conjugation/absorbance required for quenching, thus restoring fluorescence.

References

-

Thermo Fisher Scientific. Alexa Fluor 430 Dye: Spectral Properties and Applications. Retrieved from

-

Lumiprobe Corporation. AF 430 Tetrazine: Product Technical Data. Retrieved from

-

Vázquez, A., et al. (2021). A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state. Materials Chemistry Frontiers. Retrieved from

-

BenchChem. AF430 Maleimide/Tetrazine: A Technical Guide to Quantum Yield and Brightness. Retrieved from

-

AAT Bioquest. Spectrum Viewer: Alexa Fluor 430 vs Alexa Fluor 488. Retrieved from

-

Meimetis, L. G., et al. (2014). Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging. Angewandte Chemie. (Demonstrating high turn-on for coumarin-tetrazines). Retrieved from

Sources

- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07018F [pubs.rsc.org]

- 5. WO2022072949A2 - Bioorthogonal linkers and reactions - Google Patents [patents.google.com]

Technical Guide: Optimizing AF430 Tetrazine Solubilization for Bioorthogonal Labeling

The following technical guide details the solubility, stability, and handling protocols for AF430 Tetrazine.

Executive Summary

AF430 Tetrazine is a yellow-green fluorescent probe utilized in bioorthogonal chemistry, specifically the Inverse Electron Demand Diels-Alder (IEDDA) reaction with Trans-Cyclooctene (TCO). While the core fluorophore (Alexa Fluor® 430 equivalent) is hydrophilic due to sulfonation, the tetrazine moiety introduces specific stability and solubility constraints.

Core Directive: To maximize labeling efficiency and reagent shelf-life, always reconstitute AF430 Tetrazine in anhydrous DMSO or DMF to create a high-concentration stock solution. Aqueous buffers should only be used for the final dilution immediately prior to the labeling reaction. Direct dissolution in water for storage is contraindicated due to hydrolytic degradation risks.

Chemical Basis & Solubility Profile[1][2][3][4][5][6]

Structural Determinants

The solubility profile of AF430 Tetrazine is governed by two competing structural domains:

-

The Fluorophore (Hydrophilic): AF430 is typically a sulfonated coumarin derivative (e.g., pyrano[3,2-g]quinolin backbone). The sulfonate groups (

) provide high aqueous solubility and prevent aggregation in biological media. -

The Tetrazine Handle (Hydrophobic/Reactive): The tetrazine group (often a methyl- or phenyl-tetrazine) is less polar. More importantly, it is a reactive electrophile. While relatively stable, it is susceptible to nucleophilic attack (hydrolysis) or reduction in aqueous environments over prolonged periods.

Solvent Compatibility Matrix

The following table summarizes the solubility limits and stability implications for AF430 Tetrazine in common solvents.

| Parameter | Anhydrous DMSO (Recommended) | Water / PBS (Working Only) | Methanol / Ethanol |

| Solubility Limit | High (> 10 mM) | Moderate (~1–5 mM)* | Moderate |

| Stability (24h @ RT) | High (Inert) | Low (Hydrolysis risk) | Low (Nucleophilic attack) |

| Storage Potential | Excellent (-20°C, desiccated) | Do Not Store | Not Recommended |

| Primary Use | Stock Solution Preparation | Final Reaction Medium | Fixation (Post-labeling) |

*Note: While chemically soluble in water, preparing stock solutions in water is discouraged due to rapid degradation kinetics compared to organic solvents.

Stability Mechanisms: The Case for DMSO

Using DMSO (Dimethyl Sulfoxide) is not merely about solubility; it is a stability control measure .

-

Hydrolytic Degradation: In aqueous solutions, the electron-deficient tetrazine ring can undergo slow hydrolysis, losing its ability to react with TCO. This follows pseudo-first-order kinetics, accelerated by pH extremes and temperature.

-

Stock Integrity: A 10 mM stock in anhydrous DMSO stored at -20°C retains >90% reactivity for months. The same concentration in water may degrade significantly within days, leading to "dark" labeling (fluorophore present, but non-reactive).

Operational Workflow: Reconstitution & Labeling

The following protocol ensures maximum reactive integrity of the probe.

Materials Required[6]

-

Lyophilized AF430 Tetrazine (Store at -20°C, dark).

-

Anhydrous DMSO (PCR-grade, sterile).

-

Labeling Buffer: PBS pH 7.4 or HBSS (Avoid primary amines if using NHS-ester variants; for Tetrazine, amines are permissible but pH should be neutral).

Step-by-Step Protocol

Step 1: Equilibration Allow the vial of lyophilized AF430 Tetrazine to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which degrades the reagent.

Step 2: Stock Preparation (The "Master Mix") Dissolve the powder in anhydrous DMSO to a concentration of 5–10 mM .

-

Calculation: For 1 mg of AF430 Tetrazine (MW ~600–750 g/mol , check specific lot), add approx. 130–200 µL DMSO.

-

Action: Vortex vigorously for 30 seconds. Ensure no particulates remain.

Step 3: Aliquoting Do not store the bulk stock. Aliquot into single-use volumes (e.g., 5–10 µL) in light-protective tubes. Flash freeze and store at -20°C.

Step 4: Working Solution (Just-in-Time) Immediately before labeling, dilute the DMSO stock into your aqueous buffer.

-

Target Concentration: Typically 1–10 µM for live-cell imaging; up to 100 µM for protein conjugation.

-

Solvent Tolerance: Ensure the final DMSO concentration in the biological sample is < 1% (v/v) to prevent cytotoxicity or protein denaturation.

Workflow Visualization

Caption: Optimized workflow for AF430 Tetrazine handling. Blue nodes indicate organic solvent phase; Green indicates aqueous phase.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | Stock concentration too high or buffer too cold. | Dilute DMSO stock into an intermediate buffer volume with vortexing. Ensure buffer is at RT. |

| Low Labeling Efficiency | Hydrolysis of Tetrazine (Old aqueous stock). | Discard aqueous stocks. Always use fresh dilutions from DMSO aliquots. |

| High Background | Non-specific hydrophobic binding. | AF430 is hydrophilic, but tetrazine adds hydrophobicity. Add 0.1% Tween-20 or BSA to wash buffers. |

| No Fluorescence | Photobleaching or wrong filter set. | AF430 requires ~430 nm excitation (Violet/Blue laser). Standard 488 nm lasers excite it poorly (~10-20% efficiency). |

References

Technical Guide: Stability Profiling of AF430 Tetrazine in Cell Culture Media

Executive Summary

The utility of Alexa Fluor 430 (AF430) Tetrazine in bioorthogonal chemistry relies on a critical balance: the high photostability of the AF430 fluorophore versus the inherent chemical lability of the tetrazine (Tz) moiety. While AF430 remains fluorescent across a broad pH range (4–10), the tetrazine "click" handle is susceptible to nucleophilic attack and reduction in complex biological media (e.g., DMEM supplemented with FBS).

This guide details the mechanistic causes of AF430-Tz instability, provides a self-validating protocol for quantifying its half-life (

Mechanistic Basis of Instability

To effectively use AF430-Tz, one must understand that the probe acts as a dual system. The fluorophore (AF430) is robust, but the tetrazine pharmacophore is the rate-limiting factor for stability.

The Reactivity-Stability Trade-off

Tetrazines are electron-deficient heterocycles. This electron deficiency drives the rapid Inverse Electron Demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO). However, this same property makes them vulnerable to:

-

Nucleophilic Attack: Water and amines (present in media amino acids) can attack the tetrazine ring, leading to ring-opening and loss of bio-orthogonality.

-

Reduction: Intracellular and extracellular reductants (e.g., thiols like glutathione, cysteine in serum) reduce the reactive tetrazine to non-reactive dihydrotetrazine (

-Tz).

Degradation Pathway

The following diagram illustrates the competing pathways: the desired ligation vs. the degradation in cell media.

Figure 1: Competing pathways for AF430-Tetrazine in biological environments. The probe faces a kinetic race between specific ligation (Green) and metabolic degradation (Red).

Experimental Protocol: Determining Stability ( )

Direct absorbance measurement of the tetrazine peak (520 nm) is often unreliable for AF430 conjugates due to the fluorophore's spectral overlap or low concentration. The Functional TCO-Titration Assay is the gold standard for validating the active fraction.

Materials

-

AF430-Tetrazine Stock: 10 mM in dry DMSO.

-

Test Medium: DMEM + 10% FBS (mimicking cell culture conditions).

-

Reporter: TCO-PEG4-Acid (or similar soluble TCO standard).

-

Analysis: HPLC-MS or Fluorescence Plate Reader.

Workflow

This protocol measures the "Active Fraction" remaining over time.

-

Preparation: Dilute AF430-Tz to 10

M in pre-warmed (37°C) Test Medium. -

Incubation: Maintain at 37°C in the dark.

-

Sampling: At

hours, remove a 50 -

Quenching (Functional Test): Immediately add 50

L of 100 -

Analysis: Inject onto HPLC. Monitor AF430 emission (Ex 430nm / Em 540nm).

-

Peak A: Ligation Product (Shifted retention time).

-

Peak B: Decomposed/Inactive AF430 (Unshifted or distinct degradation peak).

-

-

Calculation: Plot the Area of Peak A (Ligation Product) vs. Time to determine

.

Figure 2: Functional TCO-titration workflow to quantify active tetrazine species.

Quantitative Stability Data

Stability varies significantly by the type of tetrazine used in the AF430 conjugate. Researchers must verify whether their probe utilizes a Methyl-Tetrazine (stable) or H-Tetrazine (unstable).

| Parameter | Methyl-Tetrazine (Recommended) | H-Tetrazine / Pyridyl-Tetrazine |

| Media Stability ( | > 12–24 Hours | < 2–4 Hours |

| Serum Sensitivity | Low (Resistant to thiols) | High (Rapid reduction) |

| Reactivity ( | Moderate (~1,000 | Very High (>10,000 |

| Best Application | Long incubations (>1h), In vivo | "Pulse" labeling (<30 min), Wash-free |

Data synthesized from Wilkovitsch et al. (2022) and broad chemical biology literature [1, 2].

Key Insight:

If your experiment requires overnight incubation of the AF430-Tz probe in serum-containing media, you must use a Methyl-Tetrazine derivative . H-Tetrazines will degrade before significant labeling occurs.

Optimization & Troubleshooting

To ensure data integrity when using AF430-Tz:

-

Fresh Preparation: Always prepare working solutions immediately before use. Do not store diluted AF430-Tz in aqueous buffers.

-

Serum-Free Pulse: If possible, perform the labeling step in serum-free media (e.g., Opti-MEM) or PBS for 30 minutes, then switch back to growth media. This eliminates thiol-mediated reduction.

-

Concentration Compensation: If long incubation in serum is unavoidable, increase the initial concentration of AF430-Tz by 2–3x to account for degradation losses.

-

Control: Run a "degraded probe" control (incubate AF430-Tz in media overnight before adding to cells) to confirm that any observed signal is due to specific click chemistry and not non-specific uptake of the fluorophore.

References

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Source: Journal of the American Chemical Society (2022). URL:[Link] Significance:[1][2][3][4] Establishes the correlation between electron-withdrawing groups and instability in biological media.[3][4][5]

-

Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. Source: ACS Central Science (2021). URL:[Link] Significance:[1][2][3][4][5][6][7][8][9][10] Details the mechanism of tetrazine reduction by cellular thiols and proteome reactivity.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bio-protocol.org [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. broadpharm.com [broadpharm.com]

- 9. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

Methodological & Application

click chemistry reaction conditions for AF430 tetrazine

This technical guide details the application of Alexa Fluor® 430 (AF430) Tetrazine in bioorthogonal labeling. It synthesizes properties of the AF430 fluorophore with the kinetic requirements of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Executive Summary & Mechanism

AF430 Tetrazine is a yellow-green fluorescent probe designed for ultra-fast, catalyst-free bioconjugation via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. Unlike copper-catalyzed click chemistry (CuAAC), this reaction is biocompatible, proceeding rapidly in physiological buffers without toxic metals.

The Mechanism (Causality)

The reaction involves the cycloaddition of the electron-deficient 1,2,4,5-tetrazine (on the AF430 dye) with a strained dienophile, typically trans-cyclooctene (TCO) .[1][2]

-

Driving Force: The relief of ring strain in the TCO and the irreversible release of nitrogen gas (

).[1] -

Result: A stable dihydropyridazine conjugate.[3]

-

Spectral Advantage: AF430 fills the spectral gap between green (FITC/AF488) and yellow/orange (Cy3/AF555) dyes.

-

Excitation: ~430 nm (Perfect for 405 nm or 440 nm lasers).

-

Emission: ~542 nm (Large Stokes shift minimizes self-quenching).

-

Chemical Logic Diagram

Figure 1: Mechanism of the IEDDA reaction between AF430-Tetrazine and TCO. The irreversible loss of nitrogen gas drives the reaction forward.

Strategic Experimental Design

To achieve high labeling efficiency (>90%) while preserving biological function, the following parameters must be controlled.

Critical Reaction Parameters

| Parameter | Optimal Condition | Scientific Rationale |

| Stoichiometry | 2–5x molar excess of AF430-Tetrazine | Tetrazines can degrade slowly in water; excess ensures complete saturation of TCO sites. |

| Concentration | 10–100 µM (Reactants) | IEDDA is second-order ( |

| Buffer pH | pH 7.0 – 8.0 | While the reaction works from pH 5–9, neutral pH minimizes non-specific binding and hydrolysis of other moieties (e.g., esters). |

| Solvent | Aqueous (PBS, HEPES) | AF430 is water-soluble. Organic co-solvents (DMSO) are only needed for stock preparation. |

| Temperature | 4°C to 37°C | Reaction proceeds well at RT. 4°C is preferred for sensitive proteins; 37°C for live cells. |

| Time | 30 – 60 minutes | Sufficient for >95% conversion at recommended concentrations. |

Detailed Protocol: Protein Labeling

Scenario: Labeling a TCO-modified antibody (IgG) with AF430-Tetrazine.

Reagents Required[1][3][4][5][6][7][8][9]

-

AF430-Tetrazine: Stock solution (10 mM in anhydrous DMSO). Store at -20°C, desiccated.

-

TCO-Labeled Protein: Purified protein in amine-free buffer (e.g., PBS pH 7.4).

-

Dimethyl Sulfoxide (DMSO): Anhydrous grade.

-

Desalting Column: (e.g., Zeba™ Spin columns, 7K MWCO) for purification.

Step-by-Step Methodology

Step 1: Preparation of AF430-Tetrazine Stock

-

Equilibrate the AF430-Tetrazine vial to room temperature before opening to prevent moisture condensation (hydrolysis risk).

-

Dissolve 1 mg of AF430-Tetrazine in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Note: AF430 is light-sensitive. Perform all steps under low light.

-

Step 2: The Click Reaction[4]

-

Calculate Molar Equivalents: Determine the concentration of your TCO-protein.[5]

-

Add Dye: Add a 5-fold molar excess of AF430-Tetrazine to the TCO-protein solution.

-

Example: If you have 100 µL of 10 µM TCO-IgG (1 nmol), add 5 nmol of AF430-Tetrazine (0.5 µL of 10 mM stock).

-

-

Mix: Gently pipette up and down. Do not vortex vigorously if the protein is sensitive.

-

Incubate: Incubate for 30–60 minutes at room temperature (RT) in the dark.

-

Validation: For critical assays, take a small aliquot at 30 mins to check fluorescence labeling efficiency via SDS-PAGE.

-

Step 3: Quenching (Optional but Recommended)

If precise stoichiometry is critical or if downstream applications are sensitive to free dye:

-

Add 50-fold excess of free TCO (e.g., TCO-acid) or a reactive alkene (e.g., methyl cyclopropene) to scavenge unreacted tetrazine.

-

Incubate for 5–10 minutes.

Step 4: Purification

-

Equilibrate a desalting spin column (7K MWCO) with PBS.

-

Apply the reaction mixture to the center of the resin bed.

-

Centrifuge at 1,500 x g for 2 minutes (or as per column manufacturer instructions).

-

Collect Flow-through: This contains the purified AF430-labeled protein. Free dye remains in the column.

Workflow Visualization

Figure 2: Operational workflow for labeling TCO-modified proteins with AF430-Tetrazine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | TCO hydrolysis / degradation | TCO can isomerize to the unreactive cis isomer over time or in the presence of thiols. Use fresh TCO reagents or store TCO-proteins at -80°C. |

| Precipitation | Dye aggregation | AF430 is soluble, but high DMSO concentrations (>10% v/v) can precipitate proteins. Keep final DMSO <5%. |

| High Background | Non-specific hydrophobic binding | Tetrazines can be hydrophobic. Add 0.05% Tween-20 to the wash buffers during purification or imaging. |

| No Fluorescence | Photobleaching / Wrong Filter | AF430 requires ~430 nm excitation. Standard Blue (488 nm) or UV (365 nm) lasers are inefficient. Use a 405 nm or 440 nm laser line. |

References

-

Blackman, M. L., et al. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. [Link]

-

Jena Bioscience. Click Chemistry: Tetrazine - TCO Ligation. [Link]

-

Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.[3] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

Application Note: High-Fidelity Two-Step Labeling of Cell Surface Receptors using Alexa Fluor® 430 Tetrazine

Abstract & Introduction

This guide details the protocol for the two-step bioorthogonal labeling of cell surface receptors using Alexa Fluor® 430 (AF430) conjugated to a Tetrazine (Tz) moiety. This method leverages the ultra-fast Inverse Electron Demand Diels-Alder (IEDDA) reaction between a Trans-Cyclooctene (TCO) anchor and a Tetrazine probe.[1][2]

Why this approach? Standard immunolabeling using bulky secondary antibodies often suffers from steric hindrance and high background. The two-step IEDDA approach decouples the targeting event from the detection event.

-

Step 1: A primary antibody modified with a small TCO tag binds the receptor.

-

Step 2: The small-molecule AF430-Tetrazine reacts instantly with the TCO.

Why Alexa Fluor 430? AF430 fills a critical spectral gap.[3] With an excitation maximum at 434 nm and emission at 539 nm , it exhibits a large Stokes shift (>100 nm). This allows it to be excited by the 405 nm (Violet) or 440 nm (Blue) lasers while emitting in the Yellow-Green channel, completely avoiding cross-talk with standard UV dyes (like DAPI) or Blue dyes (like FITC/AF488).

Scientific Foundation

The Mechanism: IEDDA Reaction

The core of this protocol is the reaction between a 1,2,4,5-tetrazine and a strained trans-cyclooctene.[2] This reaction is bioorthogonal (does not interfere with native biology) and irreversible .

Key Kinetic Advantage:

The reaction rate constant (

Fluorogenicity (The "Turn-On" Effect)

Tetrazine moieties often quench the fluorescence of attached fluorophores via Through-Bond Energy Transfer (TBET). Upon reaction with TCO, the tetrazine ring is converted to a dihydropyridazine, breaking the quenching pathway.[4] This results in a "turn-on" fluorescence signal, significantly improving the Signal-to-Noise ratio (SNR) by minimizing background from unbound dye.

Visualization of the Reaction Pathway

Figure 1: Mechanism of the Inverse Electron Demand Diels-Alder (IEDDA) reaction leading to fluorescence restoration.

Experimental Design & Reagents

Reagent Preparation

If AF430-Tetrazine is not available as a catalog item, it must be prepared via succinimidyl ester (NHS) chemistry.

Reagents Required:

-

Primary Antibody: Specific to target receptor (carrier-free, no BSA/Gelatin).

-

TCO-PEG4-NHS Ester: The linker for the antibody.

-

Alexa Fluor 430 NHS Ester + Tetrazine-Amine: To synthesize the probe (if not pre-conjugated).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

-

Purification Columns: Zeba™ Spin Desalting Columns (7K MWCO).

Table 1: Spectral Properties of AF430

| Property | Value | Notes |

|---|---|---|

| Excitation Max | 434 nm | Efficiently excited by 405 nm or 440 nm lasers. |

| Emission Max | 539 nm | Yellow-Green emission.[5] |

| Extinction Coeff. | ~16,000 cm⁻¹M⁻¹ | Lower than AF488, but high Stokes shift reduces background. |

| Stokes Shift | ~105 nm | Excellent for spectral multiplexing. |

Detailed Protocol

Phase A: Preparation of TCO-Labeled Antibody

Targeting the receptor requires an antibody modified with the TCO "landing pad."

-

Buffer Exchange: Ensure the primary antibody (Ab) is in a non-amine buffer (e.g., PBS, pH 7.2–7.4). If in Tris, dialyze or spin-column exchange into PBS.

-

TCO Activation: Dissolve TCO-PEG4-NHS ester in dry DMSO to 10 mM.

-

Conjugation: Add TCO-NHS to the Ab solution at a 20:1 molar excess .

-

Note: A PEG4 spacer is crucial to prevent TCO burial within the antibody structure.

-

-

Incubation: React for 60 minutes at Room Temperature (RT) in the dark.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate 10 mins.

-

Purification: Pass the reaction through a Zeba™ Spin Column (equilibrated in PBS) to remove excess TCO.

-

QC: Measure absorbance at 280nm to determine protein concentration. (TCO absorbance is negligible at 280nm).

Phase B: Cell Surface Labeling (The Workflow)

Figure 2: Step-by-step workflow for two-step cell surface labeling.

Step-by-Step Procedure:

-

Cell Prep: Harvest cells (

cells/sample). Wash 2x with cold FACS Buffer (PBS + 1% BSA + 0.02% Sodium Azide). -

Primary Incubation (Step 1): Resuspend cells in 100 µL FACS Buffer containing Ab-TCO (titrate concentration, typically 1–5 µg/mL).

-

Incubate: 30 mins on ice.

-

-

Wash: Wash cells 3x with 200 µL FACS Buffer to remove unbound Ab-TCO.

-

Critical: This wash is essential. Free Ab-TCO will react with the dye in solution if not removed, reducing labeling efficiency.

-

-

Secondary Labeling (Step 2): Resuspend cells in 100 µL FACS Buffer containing AF430-Tetrazine .

-

Concentration: 500 nM – 1 µM.

-

Incubate: 20 minutes at RT (or on ice) in the dark.

-

-

Final Wash: Wash 2x with FACS Buffer.

-

Note: While the reaction is fluorogenic, washing is recommended for high-sensitivity applications to remove any non-specifically stuck dye.

-

-

Fixation (Optional): If not analyzing immediately, fix with 2-4% Paraformaldehyde for 15 mins. The triazole/dihydropyridazine linkage is chemically stable.

Validation & Troubleshooting

Controls (Self-Validating System)

To ensure the signal is specific to the IEDDA reaction, run these controls:

| Control Type | Components | Expected Result | Interpretation |

| Negative Control | Cells + AF430-Tz (No Ab-TCO) | No Fluorescence | Verifies low non-specific binding of the dye. |

| Competition | Ab-TCO + Free TCO (excess) + AF430-Tz | Reduced Fluorescence | Confirms specificity of the click reaction. |

| Isotype Control | Isotype-TCO + AF430-Tz | No Fluorescence | Verifies antibody specificity. |

Troubleshooting Guide

-

Problem: Low Signal.

-

Cause: TCO hydrolysis or degradation.[6] TCO is prone to isomerization to the unreactive cis form if exposed to light/heat for long periods.

-

Solution: Store TCO reagents at -20°C under inert gas. Use fresh aliquots.

-

Cause: Inefficient TCO conjugation.

-

Solution: Verify TCO conjugation to antibody using a tetrazine-biotin titration assay.

-

-

Problem: High Background.

-

Cause: AF430-Tz sticking to membranes.

-

Solution: Titrate the dye down. Because the reaction is so fast, you often need less dye than you think. Try 250 nM.

-

-

Problem: Wrong Laser/Filter.

-

Cause: Exciting with 488nm.

-

Solution: AF430 is poorly excited by 488nm. Use the Violet (405nm) laser. Ensure the emission filter captures ~540nm (often the "AmCyan" or "Pacific Orange" channel).

-

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[7][8] Journal of the American Chemical Society. Link

-

Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioorthogonal labeling with tetrazine-trans-cyclooctene ligation.[7][9] Angewandte Chemie International Edition. Link

-

Thermo Fisher Scientific. Alexa Fluor™ 430 Dye Spectral Data. Thermo Fisher User Guide. Link

-

Wieczorek, A., Buckup, T., & Wombacher, R. (2014). Rigid tetrazine fluorophore conjugates with fluorogenic properties in the inverse electron demand Diels-Alder reaction.[4][10] Organic & Biomolecular Chemistry. Link

-

Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels‐Alder (iEDDA)‐initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Link

Sources

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Rigid tetrazine fluorophore conjugates with fluorogenic properties in the inverse electron demand Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - RU [thermofisher.com]

- 6. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Rigid tetrazine fluorophore conjugates with fluorogenic properties in the inverse electron demand Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Glycome: A Detailed Guide to Metabolic Glycan Labeling with AF430 Tetrazine

Authored by: Senior Application Scientist, Bio-Imaging Division

Introduction: Unveiling the Sweet Secrets of the Cell Surface

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycome. This intricate sugar coat plays a pivotal role in a vast array of biological processes, from cell-cell recognition and signaling to immune responses and the pathogenesis of diseases like cancer.[1][2] Metabolic glycoengineering has emerged as a powerful and versatile technique to study the dynamic nature of the glycome.[3][4] This two-step strategy involves introducing a chemically modified monosaccharide into the natural biosynthetic pathways of a cell, leading to its incorporation into cellular glycans.[5][6] This is followed by a bioorthogonal chemical ligation, a highly specific reaction that allows for the attachment of a probe, such as a fluorophore, for visualization and analysis.[6][7]

This application note provides a comprehensive guide to the metabolic labeling of glycans using a peracetylated N-azidoacetylmannosamine (Ac4ManNAz) precursor and subsequent bioorthogonal ligation with a vibrant yellow-green fluorescent AF430 Tetrazine probe. We will delve into the underlying principles, provide detailed step-by-step protocols for cell culture, labeling, and analysis by flow cytometry and fluorescence microscopy, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.

The Chemistry of Illumination: Inverse-Electron-Demand Diels-Alder Cycloaddition

At the heart of this technique lies a remarkably fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[8] This reaction occurs between an electron-poor tetrazine and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO).[8][9] The IEDDA reaction is exceptionally well-suited for biological applications due to its rapid kinetics even at low concentrations, high specificity, and the absence of a need for cytotoxic catalysts like copper.[10]

In our workflow, cells are first incubated with a metabolic precursor, such as a TCO-modified N-acetylmannosamine. This precursor is taken up by the cells and processed by the sialic acid biosynthetic pathway, leading to the presentation of TCO groups on the cell surface glycans. The subsequent introduction of AF430 Tetrazine results in a rapid and covalent ligation, specifically tagging the modified glycans with the AF430 fluorophore.

Visualizing the Workflow: From Metabolic Incorporation to Fluorescence Detection

The following diagram illustrates the sequential steps involved in the metabolic labeling of cell surface glycans with AF430 Tetrazine.

Figure 1. Experimental workflow for metabolic glycan labeling.

Detailed Protocols: A Step-by-Step Guide

This section provides detailed protocols for the metabolic labeling of glycans in cultured mammalian cells followed by detection with AF430 Tetrazine.

Materials and Reagents

-

Cells: Your mammalian cell line of interest.

-

Cell Culture Medium: Appropriate for your cell line.

-

Fetal Bovine Serum (FBS): Heat-inactivated.

-

Penicillin-Streptomycin Solution.

-

TCO-modified Monosaccharide Precursor: e.g., Tetraacetylated N-(trans-Cycloocten-2-yl)carbamoyl-D-mannosamine (Ac-ManN-TCO).

-

AF430 Tetrazine.

-

Dimethyl Sulfoxide (DMSO): Anhydrous, sterile.

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

Fixation Buffer: 4% paraformaldehyde in PBS.

-

Permeabilization Buffer (optional, for intracellular staining): 0.1% Triton X-100 in PBS.

-

Flow Cytometry Staining Buffer: PBS with 1% BSA.

Protocol 1: Metabolic Labeling of Adherent Cells

-

Cell Seeding: Seed your cells in a suitable culture vessel (e.g., 6-well plate, 12-well plate, or on coverslips for microscopy) at a density that will result in 70-80% confluency at the time of labeling.

-

Preparation of Metabolic Precursor Stock Solution: Prepare a 10 mM stock solution of the TCO-modified monosaccharide precursor in sterile DMSO.

-

Metabolic Incorporation: The following day, add the TCO-modified monosaccharide precursor to the cell culture medium to a final concentration of 25-100 µM.[11]

-

Expert Insight: The optimal concentration of the metabolic precursor can vary between cell lines and should be determined empirically. Higher concentrations may lead to cellular toxicity.[12] A time course of 24 to 72 hours is typically sufficient for robust incorporation.

-

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Washing: Gently wash the cells twice with PBS to remove any unincorporated metabolic precursor.

Protocol 2: AF430 Tetrazine Ligation and Staining

-

Preparation of AF430 Tetrazine Staining Solution: Prepare a 1-10 µM working solution of AF430 Tetrazine in PBS or your preferred cell culture medium without serum.

-

Expert Insight: The optimal concentration of the AF430 Tetrazine should be titrated to achieve a high signal-to-noise ratio.

-

-

Ligation Reaction: Add the AF430 Tetrazine staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[13]

-

Washing: Wash the cells three times with PBS to remove any unbound AF430 Tetrazine.

-

Fixation (Optional but Recommended): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If you wish to stain intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Final Washes: Wash the cells twice with PBS.

Quantitative Data at a Glance

The following table provides a summary of recommended concentrations and spectral properties for the key reagents.

| Parameter | Recommended Range/Value | Notes |

| Metabolic Precursor (Ac-ManN-TCO) | 25 - 100 µM | Optimal concentration is cell-type dependent.[11] |

| Incubation Time (Metabolic Labeling) | 24 - 72 hours | Longer incubation may increase labeling density. |

| AF430 Tetrazine Concentration | 1 - 10 µM | Titrate for optimal signal-to-noise ratio.[13] |

| Incubation Time (Ligation) | 30 - 60 minutes | The IEDDA reaction is rapid.[8] |

| AF430 Excitation Maximum | ~430 nm | Can be excited by a 405 nm violet laser.[14][15] |

| AF430 Emission Maximum | ~542 nm | Emits in the green-yellow range.[14][15] |

Analysis: Visualizing the Labeled Glycome

Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the fluorescence intensity of a large population of single cells.[1]

Instrumentation and Settings:

-

Excitation Laser: 405 nm (Violet)

-

Emission Filter: A bandpass filter appropriate for AF430 emission, such as a 550/30 nm filter.[10]

-

Data Analysis: Create a histogram of the fluorescence intensity in the appropriate channel. Compare the fluorescence of labeled cells to that of unlabeled control cells to determine the labeling efficiency.

Fluorescence Microscopy

Fluorescence microscopy allows for the visualization of the spatial distribution of labeled glycans on the cell surface and within the cell.

Instrumentation and Settings:

-

Excitation Source: A light source with a filter for ~430 nm excitation.

-

Filter Cube: A filter set designed for AF430 or similar fluorophores. A suitable combination would be:

-

Objective: Use an objective appropriate for the desired magnification and resolution.

Trustworthiness and Self-Validation: Ensuring Reliable Results

To ensure the specificity and reliability of your results, it is crucial to include the following controls in your experiments:

-

Unlabeled Cells: Cells that have not been treated with the metabolic precursor or AF430 Tetrazine. This control establishes the background autofluorescence of your cells.

-

Metabolic Precursor Only: Cells treated only with the TCO-modified monosaccharide. This control ensures that the metabolic precursor itself is not fluorescent.

-

AF430 Tetrazine Only: Cells treated only with AF430 Tetrazine. This control assesses the level of non-specific binding of the fluorescent probe.

A successful experiment will show a significant increase in fluorescence intensity only in the cells that have been treated with both the metabolic precursor and the AF430 Tetrazine.

Expertise & Experience: Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Low or no fluorescence signal | Insufficient incorporation of the metabolic precursor. | Increase the concentration of the metabolic precursor or extend the incubation time. |

| Inefficient ligation reaction. | Ensure the AF430 Tetrazine is not degraded. Prepare fresh solutions. | |

| High background fluorescence | Non-specific binding of AF430 Tetrazine. | Increase the number of washing steps after the ligation reaction. Include a blocking step with a protein-containing buffer (e.g., 1% BSA in PBS) before adding the tetrazine. |

| Autofluorescence of cells. | Use appropriate controls to subtract background fluorescence. | |

| Cell toxicity | High concentration of metabolic precursor or AF430 Tetrazine. | Perform a dose-response experiment to determine the optimal, non-toxic concentrations of your reagents.[12] |

Conclusion

Metabolic glycan labeling using AF430 Tetrazine provides a robust and specific method for visualizing and quantifying cellular glycans. The high efficiency and bioorthogonality of the IEDDA reaction, coupled with the bright and photostable properties of the AF430 fluorophore, make this a powerful tool for researchers in cell biology, immunology, and drug development. By following the detailed protocols and incorporating the recommended controls, researchers can confidently illuminate the intricate world of the glycome and gain valuable insights into its role in health and disease.

References

Sources

- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 2. Bioorthogonal chemistry applications | CAS [cas.org]

- 3. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles – Department of Biology | ETH Zurich [biol.ethz.ch]

- 10. rki-i.com [rki-i.com]

- 11. researchgate.net [researchgate.net]

- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lumiprobe.com [lumiprobe.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. edmundoptics.com [edmundoptics.com]

- 17. Thorlabs [thorlabs.com]

Application Note: Advanced Multiplex Imaging Using Bioorthogonal AF430 Tetrazine and Far-Red Dyes

Introduction: Beyond the Spectrum

In the quest to unravel the intricate orchestration of cellular life, multiplexed fluorescence imaging stands as a cornerstone technology. It allows researchers to visualize multiple molecular species simultaneously, preserving the vital spatial context of their interactions within cells and tissues. However, conventional multiplexing approaches are often constrained by spectral overlap between fluorophores, leading to signal bleed-through and compromised data integrity.[1] Furthermore, cellular autofluorescence, predominantly in the blue and green spectral regions, can obscure signals from dimmer targets, reducing the signal-to-noise ratio.[2]

This guide details a powerful and elegant strategy that circumvents these limitations by combining the unique properties of AF430 tetrazine with the inherent advantages of far-red fluorescent dyes. At the heart of this method is a bioorthogonal chemical reaction—the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition—a form of "click chemistry" that enables the precise and rapid labeling of targets in a biological environment without interfering with native cellular processes.[3][4][5][6]

By conjugating a trans-cyclooctene (TCO) moiety to a targeting molecule (e.g., an antibody) and reacting it with a fluorescent tetrazine, we can achieve highly specific labeling. The AF430 tetrazine dye is particularly noteworthy for its large Stokes shift (~110 nm), meaning the separation between its excitation and emission peaks is unusually wide.[7][8] This characteristic dramatically reduces spectral crosstalk, allowing its green-channel signal to be cleanly separated from both violet/blue-excited fluorophores and, crucially, the far-red dyes used for subsequent targets. Pairing this with far-red dyes, which emit in a region of minimal cellular autofluorescence, creates a robust platform for high-contrast, multi-target analysis.[2]

This document provides the scientific rationale, detailed experimental protocols, and practical insights required to successfully implement this advanced multiplexing strategy.

The Core Principle: Bioorthogonal Ligation with AF430 Tetrazine

The specificity of this technique hinges on the iEDDA reaction between a 1,2,4,5-tetrazine (Tz) and a strained trans-cyclooctene (TCO). This reaction is one of the fastest bioorthogonal reactions known, proceeding rapidly at physiological temperatures and pH without the need for cytotoxic catalysts like copper.[9][10][11]

Mechanism of Action

The process involves two key steps:

-

Primary Labeling: A biomolecule of interest (e.g., a primary antibody) is first functionalized with a TCO group, typically by reacting it with a TCO-NHS ester. This creates a stable, TCO-modified targeting agent.

-

Fluorophore Ligation: The TCO-modified molecule is then introduced to the biological sample. A separate solution containing the AF430 tetrazine is added. The tetrazine rapidly and covalently "clicks" onto the TCO group, permanently labeling the target. The reaction is irreversible, driven by the release of nitrogen gas (N₂).[10]

A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can efficiently quench the fluorescence of the attached dye through mechanisms like photoinduced electron transfer (PET) or through-bond energy transfer (TBET).[12][13][14][15] Upon reaction with the TCO, the tetrazine ring is consumed, breaking the quenching pathway and leading to a dramatic increase in fluorescence. This "turn-on" mechanism ensures that only reacted probes generate a signal, substantially lowering background from unbound dye and enabling no-wash imaging protocols in some applications.[16]

Caption: Bioorthogonal labeling workflow using AF430 Tetrazine and a TCO-modified antibody.

Key Properties of AF430 Fluorophore

AF430 is a valuable dye for multiplexing due to its unique spectral placement and photophysical characteristics. It is efficiently excited by the 405 nm violet laser, which is standard on most confocal microscopes.[8]

| Property | Value | Significance in Multiplexing |

| Excitation Maximum (λex) | ~430 nm[7] | Utilizes the common 405 nm laser line, leaving other lasers free for far-red dyes. |

| Emission Maximum (λem) | ~542 nm[7] | Emits in the green channel, spectrally distant from DAPI (blue) and far-red dyes. |

| Stokes Shift | ~112 nm | This exceptionally large shift minimizes re-absorption and bleed-through from its own excitation source into the emission channel. |

| Quantum Yield | 0.23[7] | Moderately bright, suitable for moderately to highly expressed targets. |

| Molar Extinction Coefficient (ε) | ~15,955 L⋅mol⁻¹⋅cm⁻¹[7] | Indicates good light-absorbing capability. |

| pH Insensitivity | Stable over a broad pH range[7] | Provides consistent signal across different buffer conditions and cellular compartments. |

Strategic Pairing with Far-Red Dyes

The true power of this system is realized when AF430 is paired with one or more far-red dyes. This combination creates a spectrally spacious panel that mitigates two major challenges in fluorescence imaging.

Rationale for Far-Red Dyes

-

Reduced Autofluorescence: Most endogenous autofluorescence in biological samples occurs in the blue-green region of the spectrum (<600 nm). By using dyes that excite and emit above 630 nm, the signal from the target is detected against a much darker, "quieter" background, dramatically improving the signal-to-noise ratio.[2]

-

Deeper Sample Penetration: Longer wavelength light scatters less as it passes through tissue, allowing for clearer imaging of deeper structures in 3D cell cultures, organoids, or tissue sections.[2]

-

Minimized Phototoxicity: Far-red light is lower in energy than blue or UV light, reducing the potential for light-induced damage to living cells during time-lapse experiments.

Selection of Compatible Far-Red Dyes

When selecting far-red companion dyes, the goal is to minimize any spectral overlap with the AF430 emission tail. Dyes excited by a 633 nm or 640 nm laser are ideal.

| Dye | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line |

| AF430 | ~430 | ~542 | 405 nm |

| Alexa Fluor™ 647 | ~650 | ~668 | 633/640 nm |

| Cy®5 | ~649 | ~670 | 633/640 nm |

| SiR | ~652 | ~674 | 633/640 nm |

| DyLight™ 650 | ~652 | ~672 | 633/640 nm |

Spectral data are approximate and can vary slightly based on conjugation and environment.

Caption: General experimental workflow for a two-plex bioorthogonal staining experiment.

Detailed Experimental Protocols

Scientific Integrity Note: These protocols are designed as a robust starting point. The optimal concentration for antibodies and dyes, as well as incubation times, must be empirically determined for your specific cell type, target antigen, and experimental setup. Always run single-stain controls for each channel to validate specificity and to set up imaging parameters correctly.

Protocol 1: Covalent Labeling of Primary Antibody with TCO-NHS Ester

This protocol describes how to create the TCO-modified antibody, which is the essential first step for the bioorthogonal reaction.

Materials: